2-[(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one
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Overview
Description
The compound “2-[(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one” is a complex organic molecule. It contains a thieno[3,2-d]pyrimidin-4-yl group, which is a type of heterocyclic compound . This group has been found to inhibit Cytochrome bd oxidase (Cyt-bd), an attractive drug target in Mycobacterium tuberculosis .
Synthesis Analysis
The synthesis of thieno[3,2-d]pyrimidin-4-yl compounds has been reported in the literature . The synthesis typically involves a multi-step sequence, including key steps such as the Gewald reaction, Dieckmann type cyclisation, and Krapcho decarboxylation . This strategy involves the construction of the thienopyrimidine ring followed by the cyclohexanone moiety and subsequently the fused heterocyclic ring .Molecular Structure Analysis
The molecular structure of thieno[3,2-d]pyrimidin-4-yl compounds can be analyzed using various techniques such as NMR, HPLC, LC-MS, and UPLC . The structure of these compounds is complex, with multiple rings and functional groups .Chemical Reactions Analysis
Thieno[3,2-d]pyrimidin-4-yl compounds can undergo a variety of chemical reactions. For example, they can react with formic acid to yield thieno[3,2-d]pyrimidin-4-ones . They can also react with 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) in xylene to produce β-keto amides .Physical and Chemical Properties Analysis
The physical and chemical properties of thieno[3,2-d]pyrimidin-4-yl compounds can be analyzed using various techniques such as NMR, HPLC, LC-MS, and UPLC . These techniques can provide information about the compound’s molecular weight, solubility, stability, and other properties .Scientific Research Applications
Synthesis and Antimicrobial Evaluation
Researchers have developed novel synthetic routes to create derivatives of thienopyrimidine, a core structure related to the specified compound. These derivatives have shown promising antimicrobial properties. For instance, a study by Gaber and Moussa (2011) describes the regioselective synthesis of bridgehead nitrogen heterocycles containing the thienopyrimidinone skeleton, displaying significant in vitro antibacterial and antifungal activities (Gaber & Moussa, 2011). Similarly, Bhuiyan et al. (2006) explored the antimicrobial potential of new thienopyrimidine derivatives, indicating pronounced antimicrobial activity against various pathogens (Bhuiyan et al., 2006).
Antiparkinsonian and Analgesic Activities
Amr, Maigali, and Abdulla (2008) synthesized a series of thiopyrimidine, pyrane, pyrazoline, and thiazolopyrimidine derivatives from 2-chloro-6-ethoxy-4-acetylpyridine, demonstrating good analgesic and antiparkinsonian activities, comparable to Valdecoxib and Benzatropine (Amr, Maigali, & Abdulla, 2008).
Antitumor Activities
Hafez, Alsalamah, and El-Gazzar (2017) synthesized carbamothioylamino-benzene-sulfonamide-thiophene-carboxylates and thieno[3,2-d]pyrimidin-2-yl-amino-benzene-sulfonamides, which were used as intermediates for producing compounds with potent antitumor and antibacterial properties. Some derivatives showed higher activity against liver, colon, and lung cancer cell lines than the standard drug doxorubicin (Hafez, Alsalamah, & El-Gazzar, 2017).
Mechanism of Action
Target of Action
Thieno[3,2-d]pyrimidines are known to interact with a variety of biological targets, including various enzymes and receptors .
Mode of Action
Thieno[3,2-d]pyrimidines are known to interact with their targets through a variety of mechanisms, often involving the formation of covalent bonds .
Biochemical Pathways
Thieno[3,2-d]pyrimidines are known to be involved in a variety of biochemical pathways, often related to their target enzymes or receptors .
Pharmacokinetics
Thieno[3,2-d]pyrimidines are known to have diverse pharmacokinetic properties, often influenced by their specific chemical structure .
Result of Action
Thieno[3,2-d]pyrimidines are known to have a variety of effects at the molecular and cellular level, often related to their interaction with their target enzymes or receptors .
Action Environment
The action of thieno[3,2-d]pyrimidines can be influenced by a variety of environmental factors, including ph, temperature, and the presence of other molecules .
Future Directions
Thieno[3,2-d]pyrimidin-4-yl compounds have shown promise as potential inhibitors of Cyt-bd, an attractive drug target in Mycobacterium tuberculosis . Future research could focus on optimizing these compounds for better potency and selectivity, as well as investigating their potential as therapeutic agents for tuberculosis and other diseases.
Properties
IUPAC Name |
2-[(1-thieno[3,2-d]pyrimidin-4-ylpiperidin-4-yl)methyl]-6-(1,2,4-triazol-1-yl)pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N8OS/c27-16-2-1-15(26-12-19-10-22-26)23-25(16)9-13-3-6-24(7-4-13)18-17-14(5-8-28-17)20-11-21-18/h1-2,5,8,10-13H,3-4,6-7,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNYYKYXAQHNDGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C(=O)C=CC(=N2)N3C=NC=N3)C4=NC=NC5=C4SC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N8OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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